4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid
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Overview
Description
“4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” is a chemical compound with the molecular formula C10H7BrO3 . It is a derivative of benzofuran, a heterocyclic compound with a fused benzene and furan ring .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” consists of a benzofuran ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 7-position .
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer properties. For instance, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The presence of a bromine atom in the 4-position of benzofuran, as in “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid”, may enhance these anticancer activities due to the bioactivity associated with halogen substitutions .
Antimicrobial Properties
The substitution of halogens at the 4-position of benzofuran compounds has been associated with good antimicrobial activity . Therefore, “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” could potentially be explored for its antimicrobial properties against various pathogens.
Anti-Hepatitis C Virus Activity
Benzofuran compounds have been identified with anti-hepatitis C virus activity and are considered promising therapeutic agents for hepatitis C disease . The specific structure of “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” might contribute to such antiviral capabilities.
Drug Synthesis and Development
Benzofuran is a core scaffold in the development of novel drugs due to its diverse biological activities. The compound could serve as a key intermediate in synthesizing new therapeutic agents with targeted therapy potential and minimal side effects .
Natural Product Synthesis
Benzofuran derivatives are important components of natural products with potential biological activities. Research on natural products containing benzofuran rings has increased, focusing on isolating, characterizing, and screening for biological activities . “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” could be utilized in synthesizing complex natural product structures.
Chemical Synthesis Research
The structural complexity and bioactivity relationship of benzofuran derivatives make them an interesting subject for chemical synthesis research. The compound could be used in studies exploring the synthesis of benzofuran derivatives and understanding their structure-activity relationships .
Safety And Hazards
Future Directions
Benzofuran derivatives, including “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid”, are an area of active research due to their potential therapeutic applications . Future research may focus on further elucidating the biological activity of these compounds and developing more potent and selective derivatives.
properties
IUPAC Name |
4-bromo-2-methyl-1-benzofuran-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-4H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSSAROQVAPOJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2O1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid |
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